![molecular formula C11H13N B144393 3-Isopropyl-2-methylbenzonitrile CAS No. 127451-01-8](/img/structure/B144393.png)
3-Isopropyl-2-methylbenzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Isopropyl-2-methylbenzonitrile (IMBN) is a chemical compound that belongs to the family of benzonitriles. It is widely used in scientific research as a starting material for the synthesis of various organic compounds. IMBN possesses unique chemical and physical properties that make it a valuable tool in organic synthesis.
Wirkmechanismus
3-Isopropyl-2-methylbenzonitrile does not possess any known pharmacological activity. However, it is widely used in the synthesis of various compounds that possess pharmacological activity. The mechanism of action of these compounds varies depending on their chemical structure and target.
Biochemical and Physiological Effects:
3-Isopropyl-2-methylbenzonitrile does not possess any known biochemical or physiological effects. However, compounds synthesized from 3-Isopropyl-2-methylbenzonitrile may possess various biochemical and physiological effects depending on their chemical structure and target.
Vorteile Und Einschränkungen Für Laborexperimente
3-Isopropyl-2-methylbenzonitrile is a valuable tool in organic synthesis due to its unique chemical and physical properties. It is a versatile building block that can be used to synthesize a wide range of compounds. However, 3-Isopropyl-2-methylbenzonitrile is also a highly reactive compound that requires careful handling. It is sensitive to air and moisture and can react violently with oxidizing agents.
Zukünftige Richtungen
For research could include the development of new synthetic methodologies using 3-Isopropyl-2-methylbenzonitrile as a starting material, the synthesis of new compounds with pharmacological activity, and the exploration of 3-Isopropyl-2-methylbenzonitrile's potential as a ligand in coordination chemistry. Additionally, research could focus on the development of safer and more efficient methods for handling and synthesizing 3-Isopropyl-2-methylbenzonitrile.
Conclusion:
In conclusion, 3-Isopropyl-2-methylbenzonitrile is a valuable tool in organic synthesis due to its unique chemical and physical properties. It is widely used as a starting material for the synthesis of various organic compounds, including pharmaceuticals, agrochemicals, and materials. Although 3-Isopropyl-2-methylbenzonitrile does not possess any known pharmacological activity, compounds synthesized from 3-Isopropyl-2-methylbenzonitrile may possess various biochemical and physiological effects. 3-Isopropyl-2-methylbenzonitrile is a highly reactive compound that requires careful handling, but its potential applications in scientific research are continually expanding.
Synthesemethoden
3-Isopropyl-2-methylbenzonitrile can be synthesized by the reaction of 3-chloro-2-methylbenzonitrile with isopropylmagnesium bromide in the presence of a catalyst such as copper(I) iodide. The reaction proceeds through a Grignard reaction mechanism and yields 3-Isopropyl-2-methylbenzonitrile as a white crystalline solid.
Wissenschaftliche Forschungsanwendungen
3-Isopropyl-2-methylbenzonitrile is widely used in scientific research as a starting material for the synthesis of various organic compounds. It is a versatile building block that can be used to synthesize a wide range of compounds such as pharmaceuticals, agrochemicals, and materials. 3-Isopropyl-2-methylbenzonitrile is also used as a ligand in coordination chemistry and as a starting material for the synthesis of metal-organic frameworks.
Eigenschaften
CAS-Nummer |
127451-01-8 |
---|---|
Molekularformel |
C11H13N |
Molekulargewicht |
159.23 g/mol |
IUPAC-Name |
2-methyl-3-propan-2-ylbenzonitrile |
InChI |
InChI=1S/C11H13N/c1-8(2)11-6-4-5-10(7-12)9(11)3/h4-6,8H,1-3H3 |
InChI-Schlüssel |
GIHWPJUNJCVENC-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC=C1C(C)C)C#N |
Kanonische SMILES |
CC1=C(C=CC=C1C(C)C)C#N |
Synonyme |
Benzonitrile, 2-methyl-3-(1-methylethyl)- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.